molecular formula C9H15Cl2N3O B1414474 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229623-53-3

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1414474
CAS No.: 1229623-53-3
M. Wt: 252.14 g/mol
InChI Key: HOPHXCBSLOEBLI-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the second position and a pyrrolidinyl group at the sixth position. The compound is often used in medicinal chemistry due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which may have implications in various physiological and pathological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the production of collagen in vitro . This suppression is likely due to its inhibitory effect on collagen prolyl-4-hydroxylase, leading to altered gene expression and metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its enzymatic activity . This inhibition results in decreased collagen synthesis, which can affect various cellular functions. Additionally, it may influence other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effect on collagen synthesis can persist over extended periods, suggesting that it remains stable and active in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit a growth-stimulating effect, while higher doses can lead to toxicity and adverse effects . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes without causing harm to the subjects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within the cell. For instance, its interaction with collagen prolyl-4-hydroxylase affects the synthesis of collagen, a critical component of the extracellular matrix . This interaction can lead to changes in the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. It is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, further contributing to its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Substitution with Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with pyrrolidine under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the pyrimidine derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol
  • 2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
  • 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-one

Uniqueness

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyrrolidinyl group at the sixth position and the hydroxyl group at the fourth position can significantly influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7;;/h5,7,10H,2-4H2,1H3,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPHXCBSLOEBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
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2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

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